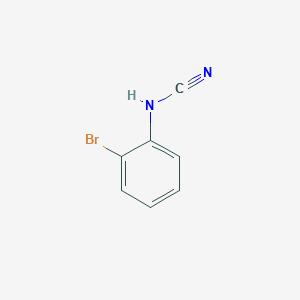

N-(2-Bromophenyl)cyanamide

Descripción general

Descripción

N-(2-Bromophenyl)cyanamide is an organic compound that belongs to the family of organobromine compounds. It consists of a cyanamide functional group attached to a bromophenyl ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Bromophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with cyanamide under specific conditions. The reaction typically requires a catalyst, such as copper iodide, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Bromophenyl)cyanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Cyclization Reactions: Catalysts like palladium or copper in the presence of ligands.

Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts.

Major Products Formed

Substitution Reactions: Various substituted phenyl cyanamides.

Cyclization Reactions: Heterocyclic compounds like benzimidazoles.

Coupling Reactions: Biaryl compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

N-(2-Bromophenyl)cyanamide serves as a key building block in the synthesis of various heterocyclic compounds. Its bromophenyl group can be utilized in multiple transformations to create complex structures with potential biological activities.

- Heterocyclic Scaffolds : The compound is instrumental in the assembly of diverse heterocycles, such as tetrahydroisoquinolines and benzodiazepines. These structures are known for their pharmacological properties, including analgesic and anti-anxiety effects. For instance, the utilization of this compound has been reported in the synthesis of norbenzomorphans, which exhibit notable neurological activities, including acetylcholinesterase inhibition .

- Diversity-Oriented Synthesis (DOS) : Recent methodologies have leveraged this compound for DOS, enabling rapid access to a variety of compounds that contain aryl aminomethyl subunits. This approach facilitates the development of novel drug candidates by allowing chemists to explore a vast chemical space efficiently .

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a precursor for various therapeutic agents.

- Anthelmintic Activity : Compounds derived from this compound have demonstrated potent anthelmintic properties, making them candidates for developing new treatments against parasitic infections .

- Agrochemical Potential : The synthesis of N-substituted ureas from cyanamides like this compound opens avenues for creating agrochemicals. These derivatives can serve as herbicides or fungicides, contributing to agricultural productivity while ensuring environmental safety through efficient synthetic pathways .

Methodological Innovations

Recent advancements in synthetic methodologies involving this compound highlight its scalability and efficiency.

- Catalyst-Free Synthesis : A novel approach has been developed for synthesizing N-substituted ureas via nucleophilic addition of amines to potassium isocyanate without the need for organic solvents. This method not only simplifies the process but also enhances yield and purity, showcasing an environmentally friendly alternative for large-scale production .

- Chemo-selectivity : The unique reactivity of this compound allows for selective reactions based on the pKa values of amines used in its derivatization. This selectivity is crucial for synthesizing specific urea derivatives that are commercially valuable .

Case Studies and Research Findings

Several case studies illustrate the practical applications and efficacy of this compound in synthetic chemistry:

- Synthesis of Bioactive Compounds : Research has demonstrated that derivatives synthesized from this compound can lead to compounds with significant biological activity, including those that target specific neurotransmitter systems or exhibit anti-inflammatory properties .

- Industrial Scale Applications : The methodology developed for synthesizing N-substituted ureas has been successfully scaled up to gram quantities, indicating its potential for industrial applications in producing agrochemicals and pharmaceuticals efficiently .

Mecanismo De Acción

The mechanism of action of N-(2-Bromophenyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Chlorophenyl)cyanamide

- N-(2-Fluorophenyl)cyanamide

- N-(2-Iodophenyl)cyanamide

Uniqueness

N-(2-Bromophenyl)cyanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific reactions, such as bromine-lithium exchange, which are not feasible with other halogens. This uniqueness makes it a valuable compound in synthetic chemistry and research .

Actividad Biológica

N-(2-Bromophenyl)cyanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and findings from diverse sources.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of 2-bromobenzoyl chloride with cyanamide. This process yields the cyanamide derivative, which can then be purified for biological testing. The synthetic route is crucial as it influences the compound's purity and biological efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain cyanamide derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related compound significantly reduced cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cancer progression. For example, it is hypothesized that such compounds may interact with specific kinases or transcription factors, thereby influencing cellular processes like apoptosis and cell cycle regulation .

Case Studies

- Study on Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including those derived from breast and lung cancers. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.

- In Vivo Models : In an orthotopic PDA mouse model, treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests that the compound may possess in vivo efficacy against certain tumors .

Table 1: Summary of Biological Activity Studies on this compound

| Study Reference | Cell Line Type | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Breast Cancer | 15 | Inhibition of proliferation |

| Study 2 | Lung Cancer | 25 | Induction of apoptosis |

| Study 3 | Pancreatic Cancer | 20 | Decreased migration and invasion |

Table 2: In Vivo Efficacy of this compound

| Model Type | Treatment Duration | Tumor Size Reduction (%) |

|---|---|---|

| Orthotopic PDA | 4 weeks | 45 |

| Subcutaneous Tumor | 6 weeks | 30 |

Propiedades

IUPAC Name |

(2-bromophenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQDYCVIFJQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.